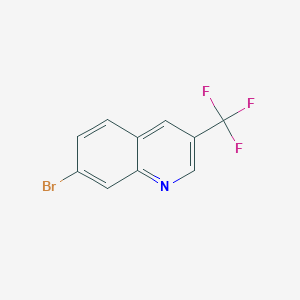

7-Bromo-3-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

7-bromo-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGBGNJCQUURAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-3-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

7-Bromo-3-(trifluoromethyl)quinoline is a halogenated and trifluoromethylated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. The quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of a bromine atom at the 7-position and a trifluoromethyl group at the 3-position imparts unique physicochemical properties that make this molecule a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules, while the bromo substituent serves as a versatile synthetic handle for a variety of cross-coupling reactions.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectral Properties

Understanding the core properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

Core Physicochemical Data

While extensive experimental data for this specific isomer is not widely published in peer-reviewed literature, data from commercial suppliers and analogous compounds provide key insights.

| Property | Value/Information | Source |

| CAS Number | 1246549-93-8 | |

| Molecular Formula | C₁₀H₅BrF₃N | |

| Molecular Weight | 276.06 g/mol | |

| Physical Form | White to off-white solid | [3] |

| Storage | Store at 4°C, sealed in a dry, dark place | [3] |

Further experimental determination of properties such as melting point, boiling point, pKa, and logP is recommended for specific research applications.

Spectral Data Interpretation

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The protons at positions 2 and 4 will likely appear as singlets or narrow doublets, shifted downfield due to the influence of the nitrogen atom and the trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the nitrogen and bromine atoms will also show characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[10] The chemical shift of this signal (typically in the range of -60 to -65 ppm relative to CFCl₃) is characteristic of the electronic environment of the CF₃ group on the quinoline ring.[1][7][11]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion, with approximately equal intensity, which is indicative of the presence of a single bromine atom. The exact mass would be a key identifier.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, its structure suggests that it can be prepared using established methodologies for quinoline synthesis, such as the Gould-Jacobs reaction or the Friedländer annulation, followed by functional group manipulation.[12]

Conceptual Synthetic Workflow

A plausible synthetic route could involve the reaction of a suitably substituted aniline with a β-ketoester bearing a trifluoromethyl group to construct the quinoline core, followed by a bromination step.

Figure 1. Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on known quinoline syntheses. This protocol should be optimized and validated in a laboratory setting.

-

Step 1: Synthesis of 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinolin-2(1H)-one.

-

In a round-bottom flask, combine 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.

-

Heat the mixture under acidic or thermal conditions to promote cyclization. The specific catalyst (e.g., polyphosphoric acid) and temperature will require optimization.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent or water.

-

Collect the solid product by filtration and wash with a suitable solvent.

-

-

Step 2: Synthesis of 7-Bromo-2,4-dichloro-3-(trifluoromethyl)quinoline.

-

Treat the quinolinone from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture onto ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography.

-

-

Step 3: Synthesis of this compound.

-

The 2,4-dichloro intermediate can be selectively reduced. For example, catalytic hydrogenation using a palladium catalyst might be employed to remove the chloro groups. The conditions would need to be carefully controlled to avoid reduction of the bromo substituent.

-

Purification

Purification of the final product and intermediates would typically be achieved by:

-

Recrystallization: Using a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to obtain a crystalline solid.

-

Column Chromatography: Using silica gel with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) to separate the desired compound from impurities.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the bromine atom at the C7 position, which makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Key Reactions

Figure 2. Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with aryl or heteroaryl boronic acids or esters is a powerful method for forming C-C bonds, allowing for the introduction of diverse aromatic and heteroaromatic substituents at the 7-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines, providing access to a variety of 7-aminoquinoline derivatives.

-

Sonogashira Coupling: The palladium/copper-catalyzed coupling with terminal alkynes introduces alkynyl groups at the 7-position, which can be further functionalized.

-

Heck Coupling: This reaction with alkenes allows for the formation of C-C bonds and the introduction of vinyl substituents.

The trifluoromethyl group is generally stable under these reaction conditions, making this compound a robust building block for combinatorial chemistry and library synthesis.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable precursor for compounds with important biological and photophysical properties.

Kinase Inhibitors

The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[13] The 7-position of the quinoline ring is often a key point for modification to achieve potency and selectivity against specific kinases. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors, particularly through Buchwald-Hartwig amination to introduce various amine-containing side chains that can interact with the kinase active site.

Fluorescent Probes

Quinoline derivatives are known to possess interesting photophysical properties and have been utilized in the development of fluorescent probes for bio-imaging.[14][15][16] The extended π-system of the quinoline ring can be modulated by introducing electron-donating or electron-withdrawing groups to tune the absorption and emission wavelengths. The bromine at the 7-position can be replaced with various fluorogenic groups via cross-coupling reactions to create novel fluorescent sensors for detecting metal ions, pH changes, or specific biomolecules within living cells.[14]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its combination of a quinoline core, a trifluoromethyl group, and a synthetically versatile bromine atom provides a powerful platform for the development of novel kinase inhibitors, fluorescent probes, and other functional molecules. While detailed experimental data for this specific compound is still emerging, the established chemistry of quinolines and aryl halides provides a strong foundation for its application in a wide range of research endeavors. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this promising chemical intermediate.

References

-

MySkinRecipes. This compound. [Link]

-

The Royal Society of Chemistry. Supporting Information For. [Link]

- Jiang, B., Dong, J., Jin, Y., Du, X., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008, 123-126.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

- Google Patents. Prodrug forms of kinase inhibitors and their use in therapy.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PubChem. 7-Bromoquinoline. [Link]

-

Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

-

NIH. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]

-

PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]

-

ScienceDirect. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021). [Link]

-

Google Patents. TANK-BINDING KINASE INHIBITOR COMPOUNDS. [Link]

-

PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]

-

PubChemLite. 3-bromo-7-(trifluoromethyl)quinoline (C10H5BrF3N). [Link]

-

BindingDB. Patents In BindingDB. [Link]

-

ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]

- Google Patents. Method for preparing 7-bromoisoquinoline.

-

ResearchGate. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model | Request PDF. [Link]

-

NIST WebBook. Quinoline, 3-bromo-. [Link]

-

ResearchGate. Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram. [Link]

-

ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors. [Link]

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. digibug.ugr.es [digibug.ugr.es]

- 14. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quinolines substituted with bromine and trifluoromethyl groups represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The unique electronic properties imparted by these substituents can profoundly influence the biological activity and physical characteristics of the parent molecule. This guide provides a comprehensive overview of proposed synthetic strategies for the targeted synthesis of 7-Bromo-3-(trifluoromethyl)quinoline, a molecule of interest for further investigation. Drawing upon established methodologies in quinoline synthesis, this document outlines two plausible retrosynthetic approaches and provides detailed, step-by-step experimental protocols. The underlying reaction mechanisms are elucidated, and key considerations for reaction optimization are discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The functionalization of the quinoline ring with specific substituents is a key strategy for modulating the pharmacological profile of these compounds. The introduction of a trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity, while a bromine atom can serve as a handle for further synthetic transformations through cross-coupling reactions, in addition to influencing the electronic properties of the molecule.[2] The specific substitution pattern of this compound presents a unique synthetic challenge and a promising scaffold for the development of novel bioactive molecules.

Retrosynthetic Analysis and Proposed Synthetic Strategies

A retrosynthetic analysis of the target molecule, this compound, suggests two primary strategic approaches for its construction. These strategies involve the sequential introduction of the bromo and trifluoromethyl substituents onto a pre-formed quinoline ring or the construction of the quinoline ring from precursors already bearing the desired functionalities.

Diagram: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound.

Strategy 1: Late-Stage Functionalization This approach involves the initial synthesis of a quinoline core, followed by the sequential introduction of the trifluoromethyl and bromo groups. This strategy offers flexibility, as the core quinoline can be modified with various substituents.

Strategy 2: Ring Construction from Substituted Precursors This strategy focuses on building the quinoline ring system using starting materials that already contain the bromo and trifluoromethyl moieties. The Combes quinoline synthesis is a suitable reaction for this approach, involving the condensation of a substituted aniline with a β-diketone.[3][4]

Detailed Synthetic Protocols and Mechanistic Insights

Strategy 1: Late-Stage Functionalization

This strategy will be presented as a two-step process starting from a commercially available quinoline derivative.

Diagram: Workflow for Strategy 1

Caption: Synthetic workflow for the late-stage functionalization approach.

Step 1: Electrophilic Bromination of 3-(Trifluoromethyl)quinoline

The trifluoromethyl group is a meta-director in electrophilic aromatic substitution. Therefore, bromination of 3-(trifluoromethyl)quinoline is expected to yield a mixture of products, with substitution occurring at the 5- and 7-positions. Careful control of reaction conditions and subsequent purification will be crucial to isolate the desired 7-bromo isomer.

Experimental Protocol:

-

To a stirred solution of 3-(trifluoromethyl)quinoline (1.0 eq) in concentrated sulfuric acid (10 vol) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Serves as both the solvent and a protonating agent, activating the quinoline ring for electrophilic attack.

-

N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine.

-

0 °C to Room Temperature: Initial cooling helps to control the exothermic nature of the reaction, while allowing it to proceed to completion at room temperature.

Reaction Mechanism:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The sulfuric acid protonates the quinoline nitrogen, further deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring. The trifluoromethyl group at the 3-position directs the incoming electrophile (Br+) to the 5- and 7-positions.

Strategy 2: Ring Construction via Combes Synthesis

The Combes synthesis provides a direct route to substituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[3][4][5] For the synthesis of this compound, 3-bromoaniline and 1,1,1-trifluoro-2,4-pentanedione would be the appropriate starting materials.

Diagram: Workflow for Strategy 2

Caption: Synthetic workflow for the Combes synthesis approach.

Experimental Protocol:

-

To a flask charged with polyphosphoric acid (PPA) (10 wt eq), add 3-bromoaniline (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq).

-

Heat the reaction mixture to 120-140 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto a mixture of crushed ice and water.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

-

Filter the solid precipitate and wash thoroughly with water.

-

Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane) and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Polyphosphoric Acid (PPA): Acts as both a catalyst and a dehydrating agent, promoting the condensation and subsequent cyclization steps.[3]

-

120-140 °C: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

Reaction Mechanism:

The Combes synthesis proceeds through three main stages:[3][5]

-

Enamine Formation: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate.

-

Acid-Catalyzed Annulation: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the aniline ring. This is the rate-determining step.

-

Dehydration: The resulting intermediate undergoes dehydration to form the aromatic quinoline ring.

Quantitative Data Summary

As these are proposed syntheses, the following table provides estimated yields based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and optimization.

| Strategy | Step | Reactants | Product | Estimated Yield (%) | Reference |

| 1 | Bromination | 3-(Trifluoromethyl)quinoline, NBS | This compound | 40-60 (isomer mixture) | [6][7] |

| 2 | Combes Synthesis | 3-Bromoaniline, 1,1,1-Trifluoro-2,4-pentanedione | This compound | 50-70 | [3] |

Characterization of this compound

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety Considerations

-

Concentrated Acids: Sulfuric acid and polyphosphoric acid are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

Brominating Agents: N-bromosuccinimide is a lachrymator and should be handled with care in a fume hood.

-

Organic Solvents: Dichloromethane and other organic solvents are flammable and potentially toxic. Use in a well-ventilated area and away from ignition sources.

-

High Temperatures: The Combes synthesis requires heating to high temperatures. Use appropriate heating equipment (e.g., oil bath) and monitor the reaction temperature carefully.

Conclusion

This technical guide has outlined two viable synthetic strategies for the preparation of this compound. The late-stage functionalization approach offers flexibility, while the Combes synthesis provides a more direct route. Both methods are based on well-established chemical principles and can be adapted and optimized to achieve the desired product. The successful synthesis and characterization of this molecule will provide a valuable building block for the development of new chemical entities with potential applications in medicinal chemistry and materials science.

References

-

Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

-

The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved December 12, 2023, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved December 12, 2023, from [Link]

-

Skraup reaction - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved December 12, 2023, from [Link]

-

Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. (n.d.). Retrieved December 12, 2023, from [Link]

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. (n.d.). Retrieved December 12, 2023, from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved December 12, 2023, from [Link]

-

Combes Quinoline Synthesis. (n.d.). Retrieved December 12, 2023, from [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.). Retrieved December 12, 2023, from [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (n.d.). Retrieved December 12, 2023, from [Link]

-

Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved December 12, 2023, from [Link]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 25). Retrieved December 12, 2023, from [Link]

-

Friedländer synthesis - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved December 12, 2023, from [Link]

-

Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved December 12, 2023, from [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. (2021, April 9). Retrieved December 12, 2023, from [Link]

- WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents. (n.d.).

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved December 12, 2023, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved December 12, 2023, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (2025, August 7). Retrieved December 12, 2023, from [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. (n.d.). Retrieved December 12, 2023, from [Link]

-

Fe-Catalyzed Radical Trifluoromethylation and Cyclization of Ortho-Vinyl Enaminones with 1-(Trifluoromethyl)-1,3-benzo-[d][3][8]iodaoxol-3(1H)-one to Construct Functionalized Quinolines | The Journal of Organic Chemistry - ACS Publications. (2025, May 19). Retrieved December 12, 2023, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6). Retrieved December 12, 2023, from [Link]

-

Direct trifluoromethylation of a quinoline. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved December 12, 2023, from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved December 12, 2023, from [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved December 12, 2023, from [Link]

-

Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved December 12, 2023, from [Link]

-

Conrad-Limpach Reaction. (n.d.). Retrieved December 12, 2023, from [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved December 12, 2023, from [Link]

-

THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved December 12, 2023, from [Link]

-

Conrad- limpach knorr synthsis(combes synthsis) quinoline - YouTube. (2020, October 8). Retrieved December 12, 2023, from [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter. (n.d.). Retrieved December 12, 2023, from [Link]

-

benign and proficient procedure for preparation of quinoline derivatives. (n.d.). Retrieved December 12, 2023, from [Link]

-

Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones - ResearchGate. (2025, November 29). Retrieved December 12, 2023, from [Link]

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (n.d.). Retrieved December 12, 2023, from [Link]

Sources

- 1. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Buy 3-(Trifluoromethyl)quinoline | 25199-76-2 [smolecule.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. benchchem.com [benchchem.com]

Technical Guide: 7-Bromo-3-(trifluoromethyl)quinoline

A Comprehensive Analysis for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis of 7-Bromo-3-(trifluoromethyl)quinoline, a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While a specific CAS Number for this precise isomeric configuration is not prominently listed in major public databases, this document consolidates available information on its structural analogs and the broader class of functionalized quinolines to offer a robust technical profile. We will explore its core physicochemical properties, propose validated synthetic strategies, discuss its potential applications as a key building block in drug discovery, and detail essential protocols for its characterization and safe handling. This guide is intended for senior researchers, chemists, and drug development professionals seeking to leverage the unique electronic and steric properties imparted by the bromo and trifluoromethyl substituents on the quinoline scaffold.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are foundational to a wide range of pharmaceuticals, exhibiting activities including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of specific substituents is a key strategy for optimizing drug candidates.

-

Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[5]

-

Bromo (Br) Substituent: The bromine atom serves a dual purpose. It acts as a bioisostere for other groups, influences the electronic landscape of the molecule, and, critically, provides a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

This guide focuses specifically on This compound , a molecule that combines these powerful functional groups on a single, pharmaceutically relevant scaffold.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity. While the CAS Number for the isomeric 3-Bromo-7-(trifluoromethyl)quinoline is 1215768-16-3 , a dedicated CAS number for the 7-bromo-3-trifluoromethyl isomer is not readily found in public chemical databases as of this writing, suggesting it is a less common or novel research compound.[6][7]

Core Chemical Data

The fundamental properties of the target compound are summarized below. Predicted values are derived from computational models and provide a reliable estimate in the absence of experimental data.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₀H₅BrF₃N | [6] |

| Molecular Weight | 276.05 g/mol | [6] |

| Monoisotopic Mass | 274.956 Da | [7] |

| Predicted XlogP | 3.7 | [7] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | - |

| Hydrogen Bond Donors | 0 | [8] |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | [8] |

| Rotatable Bonds | 1 | [8] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted quinolines requires careful regiochemical control. A plausible and efficient synthetic route to this compound can be designed based on established methodologies, such as the Gould-Jacobs reaction, followed by selective bromination.

Proposed Synthetic Workflow

A logical pathway would involve first constructing the trifluoromethyl-substituted quinolinol core, followed by conversion to the chloro-intermediate and subsequent bromination. This approach offers superior control compared to attempting direct functionalization of a pre-brominated starting material, where directing group effects could lead to undesired isomers.

-

Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors. [9]The 7-bromo position can be functionalized via Suzuki or Stille coupling to introduce complex aryl or heteroaryl moieties that can interact with specific pockets in the kinase active site.

-

Antiviral and Antimalarial Agents: Chloroquine, an aminoquinoline, is a famous antimalarial drug. [2]The trifluoromethyl group is known to be present in other potent antiviral compounds. [5]The 7-bromo position allows for the introduction of side chains via amination or other coupling reactions to explore new antiviral or antimalarial candidates.

-

GPCR Modulators: The scaffold can be decorated with various functional groups to target G-protein coupled receptors (GPCRs), a large family of drug targets.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard workflow involves a combination of spectroscopic and chromatographic techniques.

Standard Characterization Protocol

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected Result: A prominent ion peak corresponding to [M+H]⁺ at m/z 275.96 or 277.96, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect distinct aromatic proton signals in the 7.5-9.0 ppm range. The proton at C2 will likely be a singlet, and the proton at C4 will also be a singlet, both shifted downfield due to the influence of the nitrogen and trifluoromethyl group. The protons on the benzo-ring (C5, C6, C8) will show a characteristic splitting pattern.

-

¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to C-F coupling. Aromatic carbons will be in the 120-150 ppm range. The C-Br bond will cause the C7 signal to be shifted.

-

¹⁹F NMR: Expect a sharp singlet around -60 to -65 ppm (relative to CFCl₃), which is characteristic of a CF₃ group attached to an aromatic ring. [10][11]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Technique: Reverse-phase HPLC with a C18 column.

-

Purpose: To assess the purity of the final compound. A pure sample should exhibit a single major peak.

-

Safety, Handling, and Storage

As with any halogenated and nitrogen-containing heterocyclic compound, proper safety protocols must be strictly followed. The information provided here is based on safety data for structurally similar compounds. [12][13][14]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [12]

-

Conclusion

This compound represents a highly valuable, albeit specialized, chemical building block. Its unique combination of a reactive bromine handle and a stabilizing trifluoromethyl group on the pharmaceutically important quinoline scaffold makes it an attractive starting point for the synthesis of novel therapeutic agents and functional materials. While its dedicated CAS number is not prominent, this guide has outlined its key properties, a robust synthetic strategy, and critical protocols for its use. By leveraging the principles and procedures detailed herein, researchers can effectively synthesize, characterize, and apply this compound to advance their discovery programs.

References

-

Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 4-Bromo-7-(trifluoromethyl)quinoline. Available at: [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate. Available at: [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

-

Ali, S., et al. (2016). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. Available at: [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). Journal of the Iranian Chemical Society. Available at: [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-Bromoquinoline. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

-

PubChemLite. (n.d.). 3-bromo-7-(trifluoromethyl)quinoline. Available at: [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1215768-16-3|3-Bromo-7-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 3-bromo-7-(trifluoromethyl)quinoline (C10H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 8. chemscene.com [chemscene.com]

- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.fr [fishersci.fr]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

7-Bromo-3-(trifluoromethyl)quinoline molecular weight

An In-Depth Technical Guide to 7-Bromo-3-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this molecule, intended for researchers, scientists, and professionals in the pharmaceutical industry. We will delve into its core physicochemical properties, explore logical synthetic pathways with an emphasis on mechanistic rationale, and illuminate its strategic applications as a versatile building block for creating complex, biologically active molecules. The presence of a bromine atom offers a reactive handle for further chemical modification, while the trifluoromethyl group enhances metabolic stability and modulates electronic properties, making this scaffold a valuable asset in the design of novel therapeutics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, aromatic structure serves as an excellent scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Numerous FDA-approved drugs incorporate the quinoline core, underscoring its therapeutic relevance in treating a wide array of diseases, including cancer, malaria, and various infections.[1][3]

This compound emerges as a highly functionalized derivative. The strategic placement of its substituents is key to its utility:

-

The Trifluoromethyl (CF₃) Group: This moiety is a well-known bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing, which can alter the pKa of the quinoline nitrogen. Critically, the CF₃ group often enhances metabolic stability by blocking sites of oxidative metabolism and can improve membrane permeability and binding affinity.[4]

-

The Bromo (Br) Substituent: Positioned at the 7-position, the bromine atom is not merely a placeholder. It serves as a versatile synthetic handle for introducing further molecular complexity through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the quinoline core, a fundamental process in lead optimization.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅BrF₃N | [4][5][6] |

| Molecular Weight | 276.05 g/mol | [4][5][6] |

| CAS Number | 1246549-93-8 | [4][5] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | Room temperature, sealed in dry, dark place | [4][5] |

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Synthesis and Purification Workflow

The synthesis of substituted quinolines can be achieved through several classic methodologies, such as the Skraup, Doebner-von Miller, or Pfitzinger reactions.[7] For a highly substituted target like this compound, a modern approach often involves a metal-catalyzed cyclization or the construction from a pre-functionalized aniline precursor to ensure high regioselectivity.

Conceptual Synthetic Strategy

A logical approach is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. The choice of starting materials is paramount. The synthesis would logically begin with 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate .

Causality of Experimental Choices:

-

Starting Materials: 4-bromoaniline is selected to ensure the bromine atom is correctly positioned at what will become the 7-position of the quinoline ring. Ethyl 4,4,4-trifluoroacetoacetate provides the three-carbon chain and the trifluoromethyl group for the pyridine half of the molecule.

-

Condensation: The initial reaction is typically acid-catalyzed to form an enamine intermediate. This step establishes the core C-N bond.

-

Cyclization: The subsequent intramolecular Friedel-Crafts-type cyclization is performed at high temperature, often in a high-boiling solvent like Dowtherm A or under microwave irradiation, to promote the formation of the quinoline ring system.[7] The electron-donating nature of the amino group (in the enamine) directs the cyclization to the ortho position.

-

Aromatization: The resulting quinolinone is then aromatized to the final quinoline. This can sometimes occur spontaneously or may require a subsequent chemical step.

Generalized Experimental Protocol

-

Condensation: To a solution of 4-bromoaniline (1.0 eq) in toluene, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Water Removal: Fit the reaction vessel with a Dean-Stark apparatus and reflux for 4-6 hours to drive the condensation by removing water. Monitor the reaction progress by TLC or LC-MS.

-

Cyclization: Cool the reaction mixture. The solvent can be removed under reduced pressure. The crude enamine intermediate is added to a high-boiling solvent (e.g., Dowtherm A) and heated to ~250 °C for 1-2 hours. This is a critical step where high temperature drives the ring closure.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The structure and purity of the final product are confirmed using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Synthesis and Purification Workflow Diagram

Caption: A logical workflow from starting materials to a purified, validated final compound.

Structural Verification and Trustworthiness

A protocol's trustworthiness is established by a robust system of self-validation. For any synthesized compound, rigorous analytical characterization is non-negotiable. It confirms that the desired product was formed and meets the purity requirements for subsequent applications.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the quinoline core. The coupling patterns (doublets, singlets) would confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon spectrum will verify the presence of 10 unique carbon atoms. The carbon attached to the CF₃ group will appear as a characteristic quartet due to C-F coupling.[8]

-

¹⁹F NMR Spectroscopy: A singlet in the fluorine NMR spectrum around -60 to -65 ppm is a definitive indicator of the CF₃ group.[8]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the molecule, confirming its elemental composition (C₁₀H₅BrF₃N). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible.

Applications in Drug Discovery

This compound is primarily utilized as a building block for creating more complex molecules with potential therapeutic value.[4] Its structure is a precursor for libraries of compounds aimed at various biological targets.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The quinoline scaffold is well-suited for this role. The bromine at the 7-position can be elaborated using cross-coupling chemistry to introduce moieties that target the solvent-exposed region or other pockets of the kinase, enhancing potency and selectivity. The trifluoromethyl group can contribute to favorable binding interactions and improve pharmacokinetic properties. This compound is therefore a valuable intermediate for developing novel anticancer agents.[9]

Drug Discovery Pipeline Integration

Caption: The utility of the title compound as a starting point in a typical drug discovery campaign.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[4][5]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, featuring a privileged quinoline core, a metabolically robust trifluoromethyl group, and a synthetically versatile bromine handle, makes it an ideal starting point for the synthesis of novel therapeutic agents. This guide has provided a technical framework for understanding its properties, synthesis, and critical role in the data-driven process of modern drug discovery.

References

-

3-bromo-7-(trifluoromethyl)quinoline (C10H5BrF3N) . PubChemLite. [Link]

-

This compound . MySkinRecipes. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases . Beilstein Archives. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . National Institutes of Health (PMC). [Link]

-

7-Bromo-2-(trifluoromethyl)quinoline | C10H5BrF3N | CID 34177893 . PubChem. [Link]

-

7-Bromo-8-(trifluoromethylsulfanylmethyl)quinoline | C11H7BrF3NS . PubChem. [Link]

-

Organophotocatalytic Radical Cascade Cyclization To Access 2-Trifluoromethylthiolated Quinoline Derivatives . The Journal of Organic Chemistry. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . PubMed Central (PMC). [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products . PubMed Central (PMC). [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses . Thieme Connect. [Link]

-

Review on recent development of quinoline for anticancer activities . SpringerLink. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 1246549-93-8 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Synthesis and Application of 7-Bromo-3-(trifluoromethyl)quinoline: A Key Building Block in Modern Drug Discovery

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of bioisosteric groups, such as halogens and trifluoromethyl (CF₃) moieties, is a proven strategy for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth technical overview of 7-Bromo-3-(trifluoromethyl)quinoline, a highly valuable heterocyclic building block. We will explore a robust and widely applicable synthetic strategy, detail a step-by-step experimental protocol, and discuss the compound's critical role as an intermediate in the development of next-generation therapeutics, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Introduction: The Strategic Value of Substituted Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for engaging with a wide array of biological targets. The utility of the quinoline core is exemplified by its presence in marketed drugs ranging from the antimalarial chloroquine to modern kinase inhibitors.[2]

The functionalization of this core is where medicinal chemists exert fine control over a molecule's properties. Two of the most impactful substitutions are bromination and trifluoromethylation:

-

The Bromo Group: Serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). It also acts as a lipophilic, polarizable group that can form crucial halogen bonds with protein targets.

-

The Trifluoromethyl (CF₃) Group: This moiety is a powerful bioisostere for a methyl group but with profoundly different electronic properties. The CF₃ group enhances metabolic stability by blocking oxidative metabolism, increases lipophilicity (improving membrane permeability), and can significantly alter pKa and binding affinity.[3]

The combination of these two groups in This compound (CAS No. 1246549-93-8) creates a powerful and versatile intermediate, primed for elaboration into complex, biologically active molecules.[3]

Synthetic Strategies for this compound

While numerous classical methods exist for quinoline synthesis, such as the Skraup and Friedländer reactions, the construction of specifically substituted quinolines like the target compound often requires more regioselective modern approaches.[4][5] A highly effective and common strategy for accessing 3-substituted 4-hydroxyquinolines (which can be readily converted to the target quinoline) is the Conrad-Limpach-Knorr synthesis .

This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. The choice of starting materials dictates the final substitution pattern with excellent regiochemical control. For the target molecule, the logical precursors are 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .

The general workflow involves two key transformations:

-

Cyclization: Formation of the core 7-bromo-3-(trifluoromethyl)quinolin-4-ol intermediate.

-

Deoxyhalogenation: Conversion of the 4-hydroxyl group to the final quinoline, which is often achieved by converting the hydroxyl to a leaving group (e.g., a chloro or triflate group) followed by reduction. However, for many applications, the related 4-chloroquinoline is a direct and equally useful intermediate.

Exemplary Synthetic Protocol: A Gould-Jacobs Approach

This protocol is a representative procedure based on the Gould-Jacobs reaction, a modification of the Conrad-Limpach synthesis, which is well-suited for producing this class of compounds. It proceeds via a cyclization and subsequent conversion to a chloro-intermediate, a common precursor in drug discovery.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the quinoline precursor.

Step-by-Step Experimental Procedure

Part 1: Synthesis of 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline

-

Reagent Setup: To a round-bottom flask equipped with a condenser and a Dean-Stark trap, add 3-bromoaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and toluene (approx. 2 M concentration). Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Causality: The acid catalyst accelerates the initial condensation between the aniline and the ketoester to form the enamine intermediate. Toluene and the Dean-Stark trap are used to azeotropically remove the water formed during this condensation, driving the reaction to completion.

-

-

Condensation: Heat the mixture to reflux for 4-6 hours, or until water evolution ceases in the Dean-Stark trap.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Causality: The high temperature provides the activation energy required for the intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of ethanol to form the quinolone ring system.

-

-

Workup & Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with hexanes to facilitate precipitation, and collect the solid by vacuum filtration. Wash the solid with hexanes and then diethyl ether to remove residual solvent and impurities. The crude 7-bromo-4-hydroxy-3-(trifluoromethyl)quinoline can be carried forward or recrystallized if necessary.

Part 2: Synthesis of 7-Bromo-4-chloro-3-(trifluoromethyl)quinoline

-

Reaction Setup: In a fume hood, charge a round-bottom flask with the crude 7-bromo-4-hydroxy-3-(trifluoromethyl)quinoline (1.0 eq) and add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent. Add a catalytic amount of dimethylformamide (DMF).

-

Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the quinolone (a cyclic amide) into the corresponding 4-chloroquinoline. Catalytic DMF forms the Vilsmeier reagent in situ, which is the active chlorinating species.

-

-

Chlorination: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaOH or concentrated NH₄OH) to pH 8-9 while keeping the mixture cool in an ice bath. The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-bromo-4-chloro-3-(trifluoromethyl)quinoline.

Plausible Reaction Mechanism (Conrad-Limpach Cyclization)

Caption: Simplified mechanism of the Conrad-Limpach cyclization step.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 1246549-93-8 | |

| Molecular Formula | C₁₀H₅BrF₃N | |

| Molecular Weight | 276.06 g/mol | |

| Appearance | Typically a solid (e.g., white to off-white powder) | |

| Purity | >97% (typical for commercial samples) | |

| Storage | Room temperature, sealed, dry, protected from light | [3] |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show distinct aromatic protons in the region of 7.5-9.0 ppm. The C2-H and C4-H protons of the quinoline core are typically the most deshielded, appearing at the lowest field.

-

¹⁹F NMR: A sharp singlet would be observed, characteristic of the CF₃ group.

-

¹³C NMR: The spectrum would show 10 distinct carbon signals, with the CF₃ carbon appearing as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom.

Applications in Drug Discovery and Development

This compound is not an end product but a crucial starting point for more complex molecules. Its bifunctional nature (a nucleophilic nitrogen and an electrophilic C-Br bond for coupling) makes it highly valuable.

-

Scaffold for Kinase Inhibitors: The quinoline core is a well-established hinge-binding motif for many protein kinases. The 7-bromo position serves as an ideal attachment point for solubilizing groups or vectors to explore additional binding pockets via Suzuki or Sonogashira coupling. The 3-CF₃ group can enhance binding affinity and improve metabolic stability.[3]

-

Anticancer Agents: Research into quinoline-derived trifluoromethyl alcohols has demonstrated their potential as potent anticancer agents.[6][7] The title compound is a direct precursor to such molecules, where the bromine can be exchanged or the core can be further functionalized to optimize anticancer activity.

-

Probes and Diagnostics: The inherent fluorescence of the quinoline scaffold can be tuned by substitution, making its derivatives useful as fluorescent probes for biological imaging and assays.[3]

Conclusion

This compound is a strategically designed molecular building block that embodies key principles of modern medicinal chemistry. Its synthesis, achievable through robust and scalable methods like the Conrad-Limpach-Knorr reaction, provides access to a scaffold pre-optimized for drug discovery. The presence of both a versatile bromine handle and a property-enhancing trifluoromethyl group makes it an invaluable intermediate for developing novel kinase inhibitors, anticancer therapeutics, and other biologically active compounds. This guide provides the foundational knowledge for scientists to synthesize and effectively utilize this powerful tool in their research endeavors.

References

-

PubChem Compound Summary for CID 67303554, 3-bromo-7-(trifluoromethyl)quinoline. National Center for Biotechnology Information. URL: [Link]

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. URL: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. URL: [Link]

-

Benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical and Therapeutic Chemistry. URL: [Link]

-

Sittaramane, V., et al. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 2015. URL: [Link]

-

Ali, S., et al. Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate, 2025. URL: [Link]

-

Sittaramane, V., et al. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Georgia Southern University Digital Commons. URL: [Link]

-

This compound. MySkinRecipes. URL: [Link]

- Method for preparing 7-bromoisoquinoline. Google Patents.

-

Verma, A., et al. Quinoline: A versatile heterocyclic. PMC, NIH. URL: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. URL: [Link]

-

Li, S., et al. Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 2022. URL: [Link]

-

Preparation and Properties of Quinoline. URL: [Link]

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. jptcp.com [jptcp.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination" by Vinoth Sittaramane, Jihan Padgett et al. [digitalcommons.georgiasouthern.edu]

An In-depth Technical Guide to 7-Bromo-3-(trifluoromethyl)quinoline

This guide provides a comprehensive technical overview of 7-Bromo-3-(trifluoromethyl)quinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of a Multifunctional Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile.

This compound is a particularly valuable derivative for several reasons:

-

The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly impacts a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functionalities. The -CF₃ group can also engage in unique interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity.

-

The Bromo Group (-Br): The bromine atom at the 7-position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The combination of these two functional groups on the quinoline scaffold makes this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1246549-93-8 | [1][2][3] |

| Molecular Formula | C₁₀H₅BrF₃N | [2][4] |

| Molecular Weight | 276.05 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [4] |

Spectroscopic Data (Predicted and Inferred from Analogs)

-

¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will appear as doublets and multiplets, with coupling constants characteristic of their positions. The protons at C2 and C4 will likely be the most deshielded due to the influence of the nitrogen atom and the trifluoromethyl group.

-

¹³C NMR: The carbon NMR will display ten distinct signals for the ten carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring (around -60 to -65 ppm relative to CFCl₃).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline core (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ range).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 275 and 277.

Synthesis and Mechanistic Insights

The synthesis of trifluoromethylated quinolines often involves the construction of the quinoline ring from appropriately substituted anilines. A common and effective strategy is a variation of the Gould-Jacobs reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

For this compound, a plausible synthetic route starts from 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.

Reaction Scheme:

Caption: Plausible synthetic route to this compound.

Mechanistic Considerations:

-

Condensation: The first step is the acid-catalyzed condensation of 3-bromoaniline with the keto group of ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate. This reaction is typically driven by the removal of water.

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether). This is an electrophilic aromatic substitution where the enamine double bond attacks the aniline ring, followed by elimination of ethanol to form the quinolinone.

-

Conversion to Quinoline: The resulting 4-hydroxyquinolinone is then converted to the corresponding 4-chloroquinoline using a halogenating agent like phosphorus oxychloride (POCl₃). Subsequent reduction of the 4-chloro group (e.g., by catalytic hydrogenation) would yield the desired 3-(trifluoromethyl)quinoline backbone. However, a more direct route to the 3-substituted quinoline might be employed.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the bromo substituent, which is the primary site for derivatization.

Caption: Key derivatization reactions of this compound.

The bromine at the 7-position is readily displaced in various palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of a wide range of analogs. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the quinoline ring, but the C-Br bond remains the most reactive site for these transformations.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. The quinoline scaffold itself is found in many kinase inhibitors, and the trifluoromethyl group is a common feature in modern pharmaceuticals.

-

Kinase Inhibitors: Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The quinoline core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase. The 7-position is often a vector for substitution, with different groups projecting into solvent-exposed regions or other pockets of the active site to enhance potency and selectivity. The trifluoromethyl group can contribute to binding affinity and improve pharmacokinetic properties.

-

Anticancer Agents: Due to their role in cell signaling, proliferation, and survival, kinases are major targets in oncology. Consequently, derivatives of this compound are frequently explored as potential anticancer agents.

-

Antimalarial and Anti-infective Agents: The 4-aminoquinoline scaffold is the basis for the famous antimalarial drug chloroquine. The trifluoromethyl group has been shown to be beneficial in overcoming drug resistance in some classes of antimalarials. While this is a 3-substituted quinoline, the general principles of using this scaffold against infectious diseases are well-established.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-